molecular formula C18H16FN3O3S B2787429 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896358-84-2

3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2787429
CAS No.: 896358-84-2
M. Wt: 373.4
InChI Key: JAVQHAPKWVPVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic propanamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a thioether-linked 4-fluorophenyl moiety at position 2.

Key structural attributes:

  • 1,3,4-Oxadiazole ring: Enhances metabolic stability and π-π stacking interactions.
  • 3-Methoxyphenyl substituent: Modulates electronic effects and solubility.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVQHAPKWVPVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be prepared by reacting 3-methoxybenzohydrazide with carbon disulfide in the presence of a base.

    Thioether Formation: The 4-fluorophenylthio group can be introduced by reacting the oxadiazole thiol with 4-fluorobromobenzene in the presence of a base such as potassium carbonate.

    Amide Formation: The final step involves the formation of the amide bond by reacting the thioether intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the amide group, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties can exhibit significant anticancer activity. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide have demonstrated efficacy against various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Research has indicated that certain sulfanyl compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. The presence of the sulfanyl group in this compound may contribute to its ability to modulate inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibit potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Inflammation Model Study Research published in Pharmacology Reports showed that sulfanyl compounds significantly reduced TNF-alpha levels in LPS-induced inflammation models, suggesting potential therapeutic applications for inflammatory diseases .
Mechanistic Insights A mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways and mitochondrial dysfunction in cancer cells .

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity for these targets. The oxadiazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
Target Compound C₁₈H₁₅FN₂O₃S 358.39 Not Reported 4-Fluorophenylsulfanyl, 3-methoxyphenyl
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₈H₁₅FN₂O₃ 342.33 Not Reported 4-Methoxyphenyl, 2-fluorophenyl
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 346.42 135–136 4-Methylphenyl, thiazolyl
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.42 158–159 3-Nitrophenyl, methylthiazolyl
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a) C₂₂H₂₃ClN₄O₄S₂ 507.0 71–73 4-Chlorophenylsulfonyl, piperidinyl

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8h) increase melting points compared to electron-donating groups (e.g., methoxy in the target compound) due to enhanced dipole interactions .
  • Molecular Weight : The target compound (358.39 g/mol) is lighter than piperidinyl-containing analogs (e.g., 7a: 507.0 g/mol), suggesting improved bioavailability .
  • Bioisosteric Replacements : Thiazole-containing analogs (8d, 8h) exhibit higher polarity, whereas the 4-fluorophenylsulfanyl group in the target compound enhances lipophilicity .

Table 2: Reported Bioactivity of Analogs

Compound Class Biological Target/Activity Key Findings Source
Piperidinyl-Oxadiazole Derivatives (7a–q) Hemolytic potential (toxicity) Moderate hemolytic activity (varies with N-substituents; e.g., 7a: 15% lysis at 1 mg/mL)
Thiazole-Oxadiazole Hybrids (8d–h) Alkaline phosphatase inhibition Activity correlated with nitro/methyl substituents (e.g., 8h: IC₅₀ ~ 12 µM)
Indole-Oxadiazole Derivatives (8i–l) Antidiabetic activity (α-glucosidase inhibition) 8k showed 78% inhibition at 100 µM

Comparison with Target Compound :

  • No direct bioactivity data are available for the target compound.
  • The 4-fluorophenylsulfanyl moiety could reduce toxicity compared to chlorophenyl analogs (e.g., 7a) due to fluorine’s smaller atomic radius and lower metabolic reactivity .

Notes

Bioactivity Gaps : The target compound requires empirical validation for enzymatic or neurological activity, given its structural similarity to active analogs .

Computational Insights : Tools like UCSF Chimera could model interactions with targets such as acetylcholinesterase (Alzheimer’s focus) or alkaline phosphatase.

Synthetic Challenges : The 3-methoxyphenyl group may require protective strategies during synthesis to prevent demethylation.

Biological Activity

The compound 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H16_{16}F1_{1}N2_{2}O2_{2}S
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Mechanism of Action :

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50_{50} values reported for these cell lines are indicative of its potency.
  • Apoptosis Induction : The compound has been found to induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells has also been investigated. Preliminary results suggest a favorable selectivity index, indicating lower toxicity to normal cells compared to cancerous ones .

In Vitro Studies

A study conducted on various derivatives of oxadiazoles demonstrated that compounds with similar structural features to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
AMCF-70.65Caspase activation
BHeLa2.41DNA damage response
CSK-MEL-2<0.5Apoptosis induction

Molecular Docking Studies

Molecular docking studies revealed that the compound interacts favorably with key targets involved in cancer progression. These studies indicated strong binding affinities to enzymes such as thymidylate synthase and HDAC (Histone Deacetylase), which are crucial in the regulation of cell cycle and apoptosis .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how can purity be ensured?

Methodological Answer: The synthesis involves sequential coupling of precursors:

Oxadiazole Core Formation : React 3-methoxyphenylcarboxylic acid with thiosemicarbazide under dehydrating conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .

Sulfanyl Propanamide Attachment : Introduce the 4-fluorophenylsulfanyl group via nucleophilic substitution using 4-fluorobenzenethiol and a bromopropanamide intermediate in DMF with K₂CO₃ as a base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) and melting point analysis.
Key Validation Tools :

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, oxadiazole C=N at ~160 ppm) .
  • Mass Spectrometry (ESI-MS) for molecular ion verification .

Structural Analysis and Functional Group Reactivity

Q. Q2: How do the sulfanyl and oxadiazole moieties influence the compound’s chemical stability and reactivity?

Methodological Answer:

  • Sulfanyl Group (-S-C₆H₄F) :
    • Oxidation Sensitivity : Prone to oxidation to sulfoxide/sulfone under strong oxidants (e.g., H₂O₂); monitor via TLC or IR (S=O stretch at ~1050 cm⁻¹) .
    • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioethers .
  • Oxadiazole Ring :
    • Acid/Base Stability : Resists hydrolysis in mild acidic/basic conditions but degrades in concentrated HCl/NaOH (monitor via UV-Vis at λ = 270 nm) .
    • Electrophilic Attack : Reacts with nitrating agents (HNO₃/H₂SO₄) at the 5-position of the oxadiazole ring .

Biological Activity Profiling

Q. Q3: What in vitro assays are recommended to evaluate this compound’s potential as a urease or kinase inhibitor?

Methodological Answer:

  • Urease Inhibition :
    • Assay : Use jack bean urease in 96-well plates with phenol-red indicator; measure NH₃ release at 630 nm .
    • Positive Control : Thiourea (IC₅₀ ~2.5 μM); compare dose-response curves (10–100 μM test compound) .
  • Kinase Inhibition :
    • Kinase Profiling Panel : Screen against EGFR, VEGFR, or CDK2 via ADP-Glo™ assay .
    • Data Interpretation : IC₅₀ values <1 μM suggest high potency; cross-validate with Western blot (phosphorylation inhibition) .

Structure-Activity Relationship (SAR) Studies

Q. Q4: How does substituting the 3-methoxyphenyl group with electron-withdrawing groups affect bioactivity?

Methodological Answer: Replace the methoxy (-OCH₃) group with nitro (-NO₂) or trifluoromethyl (-CF₃) and compare activities:

Substituent (R)LogPUrease IC₅₀ (μM)EGFR Inhibition (%)
-OCH₃ (Parent)3.212.565
-NO₂2.88.378
-CF₃3.515.158

Q. SAR Insights :

  • Electron-withdrawing groups (-NO₂) enhance urease inhibition but reduce lipophilicity .
  • -CF₃ increases LogP but may sterically hinder kinase binding .

Advanced Analytical Challenges

Q. Q5: How can contradictory cytotoxicity data (e.g., low IC₅₀ in cancer cells vs. high toxicity in normal cells) be resolved?

Methodological Answer:

  • Dose-Range Optimization : Test concentrations from 0.1–50 μM in MTT assays using HEK293 (normal) vs. HeLa (cancer) cells .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal)/IC₅₀(cancer); SI >3 indicates therapeutic potential .
  • Mechanistic Studies : Perform flow cytometry (apoptosis vs. necrosis) and ROS assays to identify off-target effects .

Computational Modeling

Q. Q6: Which docking parameters predict binding affinity to the VEGFR-2 active site?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Glide .
  • Parameters :
    • Grid box centered on ATP-binding site (coordinates: x=15.2, y=10.5, z=20.1).
    • Force field: OPLS3e for ligand-protein interactions.
  • Validation : Compare with co-crystallized inhibitors (e.g., sorafenib); RMSD <2.0 Å confirms reliability .

Stability and Formulation

Q. Q7: What excipients improve aqueous solubility without degrading the oxadiazole ring?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or ethanol (up to 10% v/v) .
  • Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1:2 molar ratio increases solubility 10-fold .
  • Avoid : Strong surfactants (e.g., SDS) that may hydrolyze the oxadiazole ring .

Contradictory Data in Bioactivity Studies

Q. Q8: How to address discrepancies in antimicrobial activity across studies (e.g., Gram+ vs. Gram- bacteria)?

Methodological Answer:

  • Strain-Specific Testing : Use standardized ATCC strains (e.g., S. aureus ATCC 29213 vs. E. coli ATCC 25922) .
  • Membrane Permeability Assays : Measure compound uptake via LC-MS/MS in both bacterial types .
  • Efflux Pump Inhibition : Combine with sub-inhibitory erythromycin to assess pump-mediated resistance .

Tables for Key Data

Q. Table 1: Synthetic Optimization Conditions

StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole FormationPOCl₃, 80°C, 6h6892
Sulfanyl AttachmentK₂CO₃, DMF, 24h7598

Q. Table 2: Comparative Bioactivity

Assay TypeParent Compound-NO₂ Analog
Urease IC₅₀ (μM)12.58.3
HeLa Cell IC₅₀ (μM)25.118.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.